molecular formula C43H65N7O9 B1672311 N-Formyl-nle-leu-phe-nle-tyr-lys CAS No. 71901-21-8

N-Formyl-nle-leu-phe-nle-tyr-lys

Cat. No. B1672311
CAS RN: 71901-21-8
M. Wt: 824 g/mol
InChI Key: XZMLMTGOWVWIRV-DUGSHLAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Formyl-nle-leu-phe-nle-tyr-lys” is a potent chemoattractant for human neutrophils . It has been found to have full biological activity, as judged by its ability to elicit superoxide anion production by human PMNL at nanomolar concentrations .


Synthesis Analysis

The synthesis of “N-Formyl-nle-leu-phe-nle-tyr-lys” has been studied using fluorescence flow cytometry . The internalization process of the fluorescent ligand was monitored by the accessibility of the receptor-bound fluorescent ligand to quenching following a change .


Molecular Structure Analysis

The molecular structure of “N-Formyl-nle-leu-phe-nle-tyr-lys” has been analyzed using cytometric and fluorimetric analyses . The interaction of a fluoresceinated N-formyl hexapeptide with its receptors on human neutrophils has been presented .


Chemical Reactions Analysis

The chemical reactions of “N-Formyl-nle-leu-phe-nle-tyr-lys” have been studied in the context of its interaction with its receptors on human neutrophils . A dose-response curve for inhibition of covalent cross-linking of the formyl peptide derivatives by unlabeled “N-Formyl-nle-leu-phe-nle-tyr-lys” correlated closely with a dose-response curve for inhibition of binding of the same formyl peptide derivatives to the receptor .


Physical And Chemical Properties Analysis

“N-Formyl-nle-leu-phe-nle-tyr-lys” has the empirical formula C43H65N7O9 and a molecular weight of 824.02 . It is stored at a temperature of -20°C .

Mechanism of Action

Target of Action

The primary target of the F-chemotactic peptide, also known as For-Nle-Leu-Phe-Nle-Tyr-Lys-OH or N-Formyl-nle-leu-phe-nle-tyr-lys, is the actin in neutrophils . Actin is a protein that forms microfilaments, which are part of the cell’s cytoskeleton. The F-chemotactic peptide induces actin assembly in neutrophils, leading to changes in the cell’s shape and movement .

Mode of Action

The F-chemotactic peptide interacts with its target, the actin in neutrophils, by inducing actin polymerization . This process involves the joining of actin monomers to form a polymer chain, which leads to an increase in F-actin content. This increase correlates with an increase in the rate of cellular locomotion . The rate of actin polymerization is the same for different concentrations of the F-chemotactic peptide, and this process can be inhibited by cytochalasin D .

Biochemical Pathways

The F-chemotactic peptide affects the actin polymerization pathway in neutrophils . This pathway is crucial for cell movement and shape changes. After the peptide stimulates the cells, there is a rapid actin polymerization that is maximal at 45 seconds. Subsequently, the F-actin depolymerizes to an intermediate F-actin content 5-10 minutes after stimulation .

Pharmacokinetics

The pharmacokinetics of therapeutic peptides like the F-chemotactic peptide involve processes affecting drug absorption, distribution, metabolism, and excretion . These properties impact the bioavailability of the peptide, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The action of the F-chemotactic peptide results in changes in the F-actin content, distribution, and cell shape . After stimulation, there is a rapid increase in F-actin content, which correlates with an increase in the rate of cellular locomotion . The cells are rounded and F-actin is diffusely distributed 45 seconds after stimulation. Ten minutes after stimulation, the cell is polarized and F-actin is focally distributed .

Action Environment

The action, efficacy, and stability of the F-chemotactic peptide can be influenced by various environmental factors. For instance, the rate of actin polymerization and depolymerization, as well as the maximum and steady-state F-actin content, are dose-dependent This means that the concentration of the F-chemotactic peptide in the environment can affect its action on the target cells

Safety and Hazards

No special measures are required for handling “N-Formyl-nle-leu-phe-nle-tyr-lys”. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. The product generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .

Future Directions

The future directions of “N-Formyl-nle-leu-phe-nle-tyr-lys” research could involve further exploration of its interaction with its receptors on nonmyeloid cells, including human endothelial cells, vascular smooth muscle cells, and bronchial cells . Additionally, more research could be conducted on its potential applications in the medical field, given its full biological activity and potent chemoattractant properties .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N7O9/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59)/t32-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMLMTGOWVWIRV-DUGSHLAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992602
Record name N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

824.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-nle-leu-phe-nle-tyr-lys

CAS RN

71901-21-8
Record name F-Chemotactic peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071901218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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